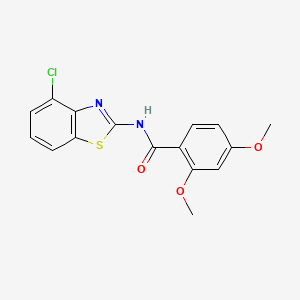

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Descripción

N-(4-Chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a benzothiazole-derived amide characterized by a 4-chloro-substituted benzothiazole core linked to a 2,4-dimethoxybenzamide moiety. Benzothiazole-based compounds are recognized for their diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and pesticidal activities . The substitution pattern on both the benzothiazole and benzamide rings critically influences their bioactivity and physicochemical properties, as demonstrated by related compounds in the literature .

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-21-9-6-7-10(12(8-9)22-2)15(20)19-16-18-14-11(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDGCWBAHINUBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can result in the formation of various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial properties may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparación Con Compuestos Similares

Halogen Substitutions

- N-(6-Chloro-4-fluoro-1,3-benzothiazol-2-yl)-2,4-difluorobenzamide (3b) : This compound features dual chloro and fluoro substituents on the benzothiazole ring and a difluorobenzamide group. It exhibits a high melting point (>250°C) and distinct spectral properties (e.g., IR absorption at 1673 cm⁻¹ for the carbonyl group) .

Sulfamoyl and Alkyl Modifications

- 4-[Butyl(methyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide : The addition of a butyl-methylsulfamoyl group may improve lipophilicity, impacting cellular permeability .

Substituent Variations on the Benzamide Ring

Methoxy Group Positioning

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (TSI-01): A structural analog with 2,3-dimethoxy substitution (vs.

- 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide : This derivative, patented for antioxidative and anti-aging properties, highlights the role of methoxy groups in enhancing radical-scavenging activity .

Fluoro and Nitro Substitutions

- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : The nitro group enhances electron-withdrawing effects, which may modulate reactivity in catalytic processes .

Key Findings and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F, NO₂): Enhance stability and binding affinity but may reduce solubility . Methoxy Groups: Improve antioxidative capacity and modulate pharmacokinetics .

Synthetic Scalability : Reactions with benzoyl chlorides remain a robust method for derivatization, though yields vary (e.g., 33% for 3b) .

Actividad Biológica

N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their broad range of biological activities. The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazole with 2,4-dimethoxybenzoic acid in the presence of coupling agents such as carbodiimides. The general reaction can be summarized as follows:

Anticancer Properties

Research has demonstrated that benzothiazole derivatives exhibit anticancer activities. For instance, compounds structurally similar to N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that such compounds could inhibit the growth of human breast cancer cells through the modulation of apoptotic pathways .

Antibacterial and Antifungal Activity

Benzothiazole derivatives are also recognized for their antibacterial and antifungal properties. In vitro studies indicated that N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide demonstrates significant activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

The biological activity of N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or metabolic processes in pathogens.

- Receptor Binding: It can bind to cellular receptors that mediate cellular signaling pathways related to growth and apoptosis.

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of benzothiazole derivatives, N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide was tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent inhibition of cell viability with IC50 values in the low micromolar range. The study concluded that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections .

Data Summary Table

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | IC50: Low µM | Apoptosis induction via caspase activation |

| Antibacterial | MIC: Low µg/mL | Disruption of cell membranes |

| Antifungal | Effective | Inhibition of fungal growth |

Q & A

Q. What are the standard protocols for synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide?

The compound is typically synthesized via amide bond formation between a substituted benzoyl chloride and a chlorinated benzothiazol-2-amine. For example, a method involves reacting 5-chlorothiazol-2-amine with 2,4-dimethoxybenzoyl chloride in pyridine at room temperature, followed by purification via chromatography and recrystallization from methanol . Key steps include TLC monitoring, neutralization with NaHCO₃, and solvent selection for crystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Single-crystal X-ray diffraction is pivotal for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) . Complementary techniques include:

Q. How can researchers assess the compound’s solubility for in vitro assays?

Solubility is evaluated in solvents like DMSO (common for biological assays) or methanol (for crystallization). For example, recrystallization from methanol suggests moderate polarity . Advanced methods include measuring partition coefficients (logP) via shake-flask or HPLC-derived methods to predict bioavailability.

Advanced Research Questions

Q. What experimental strategies validate the compound’s mechanism of action in targeting enzymes like PFOR?

- Enzyme Inhibition Assays : Measure IC₅₀ values using purified PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic conditions, as seen in nitazoxanide derivatives .

- Structural Docking : Computational models (e.g., AutoDock) predict binding interactions between the benzothiazole moiety and PFOR’s active site.

- Mutagenesis Studies : Test enzyme variants to identify critical residues for inhibition .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

- Purity Variations : Use HPLC-MS to confirm batch consistency.

- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell lines).

- Metabolic Stability : Assess degradation products via LC-MS in simulated physiological conditions .

Q. What computational approaches integrate with experimental data to optimize this compound’s efficacy?

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time to refine docking predictions.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) on bioactivity .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 interactions).

Q. Which in vitro/in vivo models are suitable for evaluating antimicrobial or anticancer activity?

- Bacterial Models : Anaerobic cultures (e.g., Clostridium spp.) to mirror PFOR inhibition .

- Cancer Cell Lines : Screen against panels (e.g., NCI-60) with dose-response curves.

- Zebrafish Models : For preliminary toxicity and efficacy profiling before murine studies.

Methodological Challenges

Q. How are hazardous intermediates (e.g., benzoyl chlorides) safely handled during synthesis?

- Controlled Conditions : Use Schlenk lines for moisture-sensitive steps.

- Neutralization Protocols : Quench excess acyl chloride with NaHCO₃ .

- PPE : Employ fume hoods, gloves, and eye protection.

Q. What analytical techniques identify degradation products under varying storage conditions?

Q. How can cross-disciplinary approaches enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.